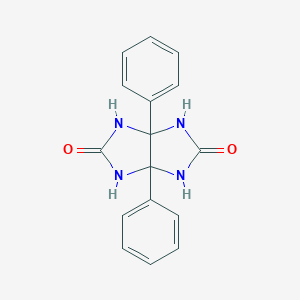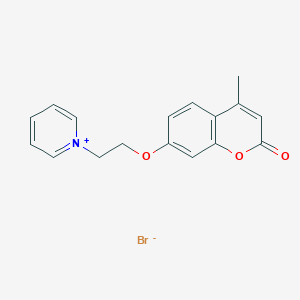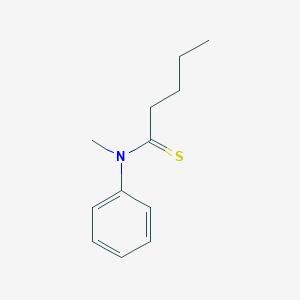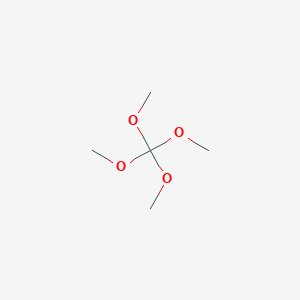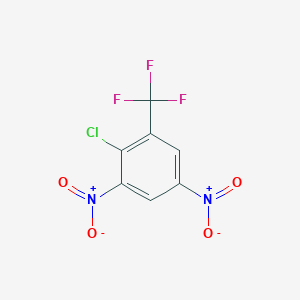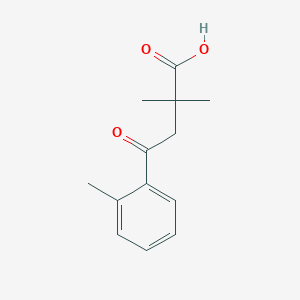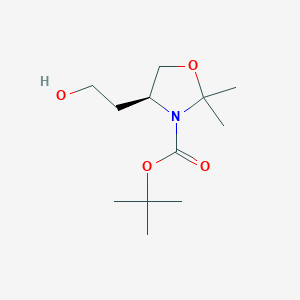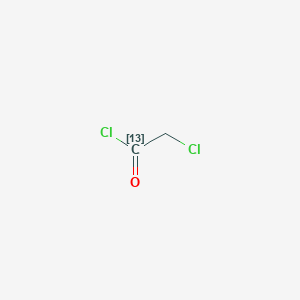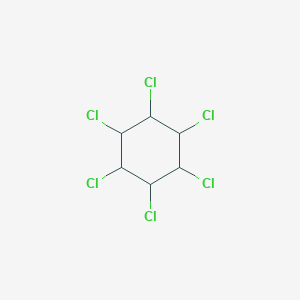
Lindane
Vue d'ensemble
Description
Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is an organochlorine insecticide. It is a colorless, odorless, crystalline solid with a melting point of 118°C. It is used to control external parasites, such as lice, fleas, and ticks, in both animals and humans. It has been used for over 50 years, but its use has been restricted due to its potential toxicity.
Applications De Recherche Scientifique
Détection des pesticides
Le Lindane est l'un des pesticides enregistrés les plus toxiques . Un système de détection électrochimique basé sur une électrode modifiée a été rapporté, capable de détecter le this compound dans un milieu aqueux en seulement 20 secondes . La surface d'une électrode de carbone conventionnelle est modifiée avec un film de polymère conducteur qui permet la détection du this compound jusqu'à 30 nanomolaires .
Surveillance environnementale
L'utilisation intensive du this compound dans l'agriculture a conduit à la contamination de l'environnement . L'exposition au this compound peut se produire en consommant des aliments contaminés ou en buvant de l'eau contaminée . Les capteurs électrochimiques constituent une alternative prometteuse à la détermination conventionnelle du this compound dans l'environnement en raison de son protocole de mesure rapide et sensible .
Gestion des ravageurs agricoles
Le this compound a été largement utilisé dans la gestion des ravageurs agricoles, le traitement des semences, le traitement de la volaille et du bétail, la lutte contre les vecteurs domestiques, la protection du bois, le traitement des poux et de la gale, et même le traitement des appâts à rats depuis les années 1940 .
Études de neurotoxicité
Le this compound est une neurotoxine qui interfère avec la fonction du neurotransmetteur acide gamma-aminobutyrique (GABA) en interagissant avec le complexe récepteur GABAA-canal chlorure au site de liaison de la picrotoxine .
Spectroscopie Raman
La structure moléculaire du this compound a été optimisée pour la spectroscopie Raman, une technique utilisée pour étudier les modes vibrationnels, rotationnels et autres modes basse fréquence dans un système . Cela permet l'identification et la caractérisation du this compound dans divers milieux
Mécanisme D'action
Target of Action
Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), primarily targets the gamma-aminobutyric acid (GABA) receptor-chloride channel complex . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
This compound acts as a neurotoxin, interfering with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . This interaction blocks the GABA-gated chloride channels, reducing neuronal inhibition, which leads to hyperexcitation of the central nervous system .
Biochemical Pathways
This compound affects various biochemical pathways. It is absorbed by parasites and their ova through the exoskeleton, stimulating the nervous system and resulting in seizures and death of the parasite . Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade this compound. A variety of enzymes participate in this compound degradation pathways, including dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) .
Pharmacokinetics
This compound is slowly and incompletely absorbed through intact skin when applied topically, from the gastrointestinal tract when ingested, and through the mucous membranes when inhaled . Following topical application, about 5.6–13% (mean 9.3%) of the dose is absorbed systemically .
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound is a neurotoxin that affects the nervous system, liver, and kidneys . It may also be a carcinogen . This compound’s interaction with the GABA receptor leads to hyperexcitation of the central nervous system, resulting in seizures and death of the parasite .
Action Environment
Environmental factors significantly influence this compound’s action, efficacy, and stability. The distribution of this compound and other hexachlorocyclohexanes in the environment is influenced by various factors . The behavior of isolated strains and the microorganisms when present in a community is altogether different, which can affect the degradation of this compound . Therefore, there is a need to develop new technology which will identify the minor component of the microbial community involved in degradation because the minor part might have profound effect on degradation .
Safety and Hazards
Lindane is quite toxic to humans . Acute inhalation exposure to this compound in humans has resulted in irritation of the nose and throat, effects on the blood, and skin effects . Chronic exposure to this compound by inhalation in humans has been associated with effects on the liver, blood, and nervous, cardiovascular, and immune systems . This compound is harmful in contact with skin and harmful if inhaled .
Analyse Biochimique
Biochemical Properties
Lindane interacts with several enzymes and proteins. A variety of enzymes participate in this compound degradation pathways, including dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase . This compound’s interaction with these enzymes leads to its transformation into non-toxic and environmentally safe metabolites .
Cellular Effects
This compound primarily acts on the γ-aminobutyric acid (GABA) receptor/chloride ionophore complex, which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death . This shows how this compound influences cell function and impacts cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its excitatory action on the nervous system is due to its interaction with the GABA receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound degradation by bacterial strains was observed over a period of 15 days . The degradation of this compound led to the formation of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Its insecticidal activity is due to its excitatory action on the nervous system . High doses can lead to adverse effects such as paralysis, convulsions, and even death .
Metabolic Pathways
This compound is involved in several metabolic pathways. Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade this compound . The degradation process involves several enzymes and cofactors .
Transport and Distribution
It is known that microbes, particularly Gram-negative bacteria, can transform this compound into non-toxic and environmentally safe metabolites .
Subcellular Localization
It is known that this compound primarily acts on the GABA receptor/chloride ionophore complex located in the central nervous system .
Propriétés
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | delta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epsilon-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-α-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.675, 1.9 g/cm³ | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS RN |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lindane [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hexachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hexachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-Hexachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCH [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | zeta-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | eta-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | theta-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lindane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .delta.-Lindane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | delta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epsilon-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-α-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BHC or HCH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lindane exert its insecticidal effects?
A1: this compound primarily targets the nervous system of insects. It acts as a non-competitive antagonist of gamma-aminobutyric acid A (GABAA) receptors, disrupting chloride ion channel function and leading to neuronal hyperexcitation and death. []
Q2: Does this compound affect the mammalian nervous system?
A2: Yes, this compound can also impact the mammalian nervous system, including humans. Similar to its action in insects, it interacts with GABAA receptors, potentially leading to convulsions and other neurological effects. [, ] Research on rat brain regions like the dentate gyrus reveals that this compound exposure increases neuronal excitability, mimicking the effects of GABA antagonist drugs. []
Q3: What other cellular processes are affected by this compound exposure?
A3: Studies have shown that this compound exposure can alter various cellular processes, including:
- Lipid Metabolism: this compound exposure modifies lipid metabolism in rat enterocytes, decreasing acetate incorporation into cholesterol and affecting membrane fluidity. []
- Gap Junction Communication: this compound acts as a gap junction blocker, suppressing the formation of connexin43 gap junctions and impacting steroidogenesis in rat granulosa cells. []
- Immune Function: this compound exposure affects immune responses in rainbow trout, impacting both nonspecific and specific immunity. []
- Oxidative Stress: this compound induces oxidative stress in various tissues, including the brain, leading to increased lipid peroxidation and alterations in antioxidant enzyme activities. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound, the gamma isomer of hexachlorocyclohexane (γ-HCH), has the molecular formula C6H6Cl6 and a molecular weight of 290.83 g/mol.
Q5: How stable is this compound in the environment?
A5: this compound is highly persistent in the environment due to its recalcitrant chlorine groups. It can persist in soil for several years and can be transported long distances through air and water. [, ] This persistence poses a significant environmental concern.
Q6: Have any computational studies been conducted on this compound?
A6: While specific computational studies on this compound were not mentioned in the provided research, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling can be valuable tools to predict the toxicity and environmental fate of this compound and related compounds.
Q7: How do structural modifications of this compound affect its activity?
A7: this compound's insecticidal activity is primarily attributed to its gamma isomer. Other isomers of hexachlorocyclohexane exhibit different levels of toxicity and environmental persistence. [] Structural modifications, such as the removal or substitution of chlorine atoms, can significantly impact this compound's activity and toxicity.
Q8: What formulation strategies are used to improve this compound's efficacy?
A8: While this compound use is restricted, historically, various formulations were employed, including dusts, wettable powders, and emulsifiable concentrates, to improve its application and efficacy.
Q9: What are the current regulations regarding this compound use?
A9: Due to its toxicity and environmental persistence, this compound use has been banned or severely restricted in most developed countries. [, ] The Stockholm Convention on Persistent Organic Pollutants, a global treaty, lists this compound as a persistent organic pollutant (POP) to be phased out.
Q10: How is this compound absorbed and distributed in the body?
A10: this compound can be absorbed through ingestion, inhalation, and dermal contact. [] Once absorbed, it is distributed throughout the body, accumulating in fatty tissues. This compound can cross the blood-brain barrier and the placenta, posing risks to the nervous system and developing fetuses. []
Q11: How is this compound metabolized and excreted?
A11: this compound is primarily metabolized in the liver, undergoing biotransformation reactions that include dechlorination, dehydrochlorination, and oxidation. [] Metabolites are excreted primarily in urine and feces.
Q12: What in vitro and in vivo models are used to study this compound's effects?
A12: Researchers utilize various in vitro and in vivo models to investigate this compound's effects on different biological systems:
- Cell Culture: Primary cultures of cells, such as rat Kupffer cells, are used to study this compound's impact on specific cell types and cellular processes. []
- Animal Models: Rodents, such as rats and mice, are commonly used animal models to study this compound's effects on the nervous system, liver, and reproductive organs. [, , , , , ]
- Aquatic Organisms: Fish, such as rainbow trout, are used to assess this compound's ecotoxicological effects on aquatic organisms and ecosystems. []
Q13: Are there known mechanisms of this compound resistance in insects?
A13: Yes, resistance to this compound has been reported in various insect populations. Resistance mechanisms include target site insensitivity, particularly mutations in GABAA receptors, and increased detoxification. []
Q14: What are the known toxic effects of this compound on humans?
A14: this compound exposure can lead to a range of adverse health effects in humans, including:
- Neurological Effects: Headache, dizziness, tremors, seizures, and convulsions are possible neurological effects, particularly after acute exposure. [, , ]
- Hepatotoxicity: this compound can cause liver damage, potentially leading to jaundice and impaired liver function. []
- Reproductive Toxicity: this compound is considered an endocrine disruptor and has been linked to reproductive problems, including reduced fertility and developmental effects. []
- Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans. []
Q15: Are there any drug delivery strategies related to this compound?
A15: As this compound is a banned or restricted substance, no current drug delivery strategies are being developed for its use.
Q16: What analytical techniques are used to detect and quantify this compound?
A16: Various analytical methods are employed for this compound detection and quantification:
- Gas Chromatography (GC): GC coupled with electron capture detectors (ECD) or mass spectrometry (MS) is widely used to separate, identify, and quantify this compound in environmental and biological samples. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for this compound analysis, often coupled with UV or fluorescence detectors. []
- Electrochemical Sensors: Researchers are developing electrochemical sensors based on modified electrodes for rapid and sensitive this compound detection in water samples. [, ]
Q17: What are the main environmental concerns associated with this compound?
A17: this compound's persistence in the environment, its ability to bioaccumulate in food chains, and its toxic effects on various organisms raise significant ecological concerns. [, , , ]
Q18: What bioremediation strategies are employed for this compound removal?
A18: Bioremediation, utilizing microorganisms to degrade this compound, is a promising approach for cleaning up contaminated sites. Researchers are exploring the use of bacteria, fungi, and microalgae for this compound bioremediation. [, , , ]
Q19: What factors influence this compound's solubility and bioavailability?
A19: this compound's solubility in water is relatively low, ranging from 7.9 to 9.2 mg/L, depending on the water source and temperature. [] Factors such as pH, temperature, and the presence of organic matter can influence this compound's dissolution and bioavailability in the environment.
Q20: How are analytical methods for this compound validated?
A20: Analytical methods for this compound detection and quantification undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Q21: What are the alternatives to this compound for pest control?
A21: Due to environmental and health concerns, safer alternatives to this compound have been adopted for pest control, including:
Q22: How is this compound waste managed?
A22: this compound is classified as hazardous waste and requires special handling and disposal procedures to prevent environmental contamination. Treatment methods include incineration, chemical treatment, and bioremediation.
Q23: When was this compound first used as an insecticide?
A23: this compound was first synthesized in the 1940s and gained widespread use as an insecticide in the following decades.
Q24: When did concerns about this compound's impact emerge?
A24: Concerns about this compound's environmental persistence and potential toxicity to humans and wildlife emerged in the 1970s, leading to restrictions and bans on its use in many countries. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



